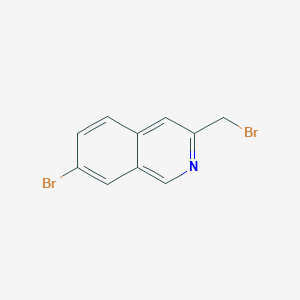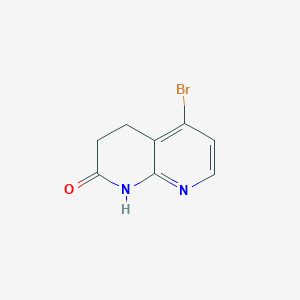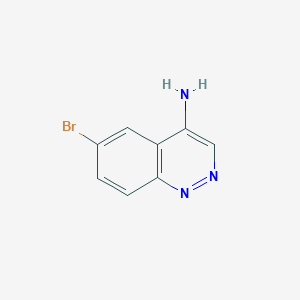
7-Bromo-3-(bromomethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol It is an isoquinoline derivative, characterized by the presence of bromine atoms at the 7th and 3rd positions of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high purity and yield, possibly using continuous flow reactors to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(bromomethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-3-(bromomethyl)isoquinoline has several applications in scientific research:
Biology: The compound can be used to study the biological activity of isoquinoline derivatives, which are known to exhibit various pharmacological properties.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(bromomethyl)isoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine atoms may enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline with similar chemical properties but different substitution patterns.
3-Bromoisoquinoline: Lacks the additional bromomethyl group, which may affect its reactivity and applications.
7-Bromoisoquinoline: Similar structure but without the bromomethyl group, leading to different chemical behavior.
Uniqueness
7-Bromo-3-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C10H7Br2N |
|---|---|
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
7-bromo-3-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 |
Clé InChI |
BFGHQIRNHYAYIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)



![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)


![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
